![molecular formula C17H15N3O2S B2485883 4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886911-93-9](/img/structure/B2485883.png)
4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'MOSB' and is a derivative of the benzamide family. MOSB has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a valuable compound for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Photodynamic Therapy
4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has potential applications in photodynamic therapy (PDT). It can act as a photosensitizer, generating reactive oxygen species when exposed to light. This property can be used to target and destroy cancer cells in PDT.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.
NIST Chemistry WebBook Journal of Flow Chemistry MDPI : NIST Chemistry WebBook : Journal of Flow Chemistry : MDPI : NIST Chemistry WebBook : Journal of Flow Chemistry
Mechanism of Action
Benzamides
This compound is a type of benzamide, which are known to have a wide range of biological activities. They can act as enzyme inhibitors, antipsychotics, antitumor agents, and more .
Oxadiazoles
The compound also contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds that have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities .
Sulfanylphenyl group
The presence of a sulfanylphenyl group could influence the compound’s lipophilicity and therefore its ability to cross cell membranes, which could impact its bioavailability and distribution within the body .
properties
IUPAC Name |
4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15(21)18-17-20-19-16(22-17)13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDSYSLXQRTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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